molecular formula C11H11NO2 B3383102 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile CAS No. 39053-79-7

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile

Cat. No.: B3383102
CAS No.: 39053-79-7
M. Wt: 189.21 g/mol
InChI Key: CBBJHDSNBQSHIN-UHFFFAOYSA-N
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Description

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile is an organic compound characterized by the presence of a dioxane ring fused to an indane structure, with a nitrile group attached to a methyl-substituted carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable indane derivative with a dioxane precursor in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals, polymers, or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxaindan-5-yl)ethan-1-amine
  • 5-(1,3-Dioxaindan-5-yl)pentanoic acid
  • (2R)-1-(1,3-Dioxaindan-5-yl)propan-2-ol

Uniqueness

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile is unique due to its specific structural features, such as the presence of a nitrile group and a methyl-substituted carbon. These characteristics can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBJHDSNBQSHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255823
Record name α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39053-79-7
Record name α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39053-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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